N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide
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Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide” can be analyzed using various techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications
Antioxidant Activity
The synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, including our compound of interest, has been investigated for its antioxidant capacity . These compounds were tested using several in vitro assays:
Anti-Inflammatory Properties
The same compound was also assessed for its anti-inflammatory activity. Notably, Nitrone 10c, bearing the 2,4-difluorophenyl motif, exhibited potent inhibition of soybean lipoxygenase (LOX) with an IC50 value of 10 μM . LOX inhibitors play a crucial role in managing inflammation-related disorders.
Anticancer Potential
While specific studies on this compound are limited, exploring its anticancer properties could be promising. Similar N-aryl-N-methyldecan-1-amine derivatives derived from garlic have shown restraint of mast cell infiltration and IgE production in dermatitis models . Investigating its effects on cancer cell lines (e.g., lung, breast, colon, prostate) could provide valuable insights .
Synthesis of Oxazoles
N-benzyl-N-methyldecan-1-amine derivatives have been used as ammonia equivalents in concise syntheses of 2,4,5-trisubstituted oxazoles via tandem Ugi/Robinson-Gabriel reaction sequences . These oxazole derivatives find applications in medicinal chemistry and drug discovery.
Antitubercular Activity
Indole derivatives, structurally related to our compound, have been investigated for their antitubercular activity . While the specific compound hasn’t been studied extensively, exploring its potential against Mycobacterium tuberculosis could be worthwhile.
properties
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-25-15-10-11-16(26-2)19-18(15)22-21(28-19)23(13-14-7-4-3-5-8-14)20(24)17-9-6-12-27-17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYHGTTVIQVNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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